N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE
Overview
Description
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE: is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Scientific Research Applications
N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
N4-Methylpyridine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
N4-Methylpyridine-2,4-diamine interacts with its targets, the CDKs, by inhibiting their activity . This compound exhibits potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems . The inhibition of these kinases disrupts cell cycle transition and gene transcription, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of CDKs by N4-Methylpyridine-2,4-diamine affects the cell cycle transition and gene transcription pathways . This disruption can lead to cell cycle arrest, particularly in the G2/M phase . The downstream effects of this disruption can include inhibited cell proliferation and potential induction of apoptosis .
Result of Action
The molecular and cellular effects of N4-Methylpyridine-2,4-diamine’s action primarily involve the disruption of cell cycle progression and gene transcription . This can lead to cell cycle arrest, inhibited cell proliferation, and potentially the induction of apoptosis . These effects could be particularly significant in rapidly dividing cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE can be synthesized through various methods. One common method involves the reaction of pyridine-2,4-diamine with methylating agents under controlled conditions. For instance, a solution of N4-methyl-pyridine-2,4-diamine in acetone can be reacted with 2-bromo-1-(2-hydroxyphenyl)ethanone and p-toluenesulfonic acid under reflux conditions for 16 hours .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form N4-methylpyridine-2,4-diamine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: N4-methylpyridine-2,4-diamine N-oxide.
Reduction: Various reduced derivatives of N4-methylpyridine-2,4-diamine.
Substitution: Substituted pyridine derivatives.
Comparison with Similar Compounds
N4,N4-Dimethylpyridine-2,4-diamine: This compound has similar structural features but with an additional methyl group.
3-Methylpyridine and 4-Methylpyridine: These are isomers of methylpyridine with the methyl group at different positions on the pyridine ring
Uniqueness: N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-N-methylpyridine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBWXOMZUGNOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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